(2S,4S)-Sacubitril
Overview
Description
The compound “(2S,4S)-2-bromo-4-methyloctane” has a similar structure . It’s a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds. There are 9 non-H bond(s) and 5 rotatable bond(s) .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-2-bromo-4-methyloctane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds. There are 9 non-H bond(s) and 5 rotatable bond(s) .
Physical And Chemical Properties Analysis
The compound “(2S,4S)-2-bromo-4-methyloctane” has a molecular weight of 207.15116 g/mol . The compound “(2S,4S)-4-Chloro-2-pentanol” has a density of 1.0±0.1 g/cm3, a boiling point of 178.6±13.0 °C at 760 mmHg, and a flash point of 81.4±15.3 °C .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Nuclear Medicine and Oncology .
Summary of the Application
The tracer “(2S,4S)-Sacubitril” is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors .
Methods of Application
A simple synthetic method for the radiolabeled precursor of “(2S,4S)-Sacubitril” in stable yield was obtained by adjusting the sequence of the synthetic steps . Biodistribution experiments, cell uptake experiments, and U87MG tumor mouse microPET–CT imaging experiments were conducted .
Results or Outcomes
The experiments showed that the tumor had high uptake of “(2S,4S)-Sacubitril” and the clearance was slow, but “(2S,4S)-Sacubitril” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-Sacubitril” can penetrate the blood–brain barrier and image gliomas with a high contrast .
2. Application in Cancer Imaging
Specific Scientific Field
This application falls under the field of Molecular Oncology and Radiology .
Summary of the Application
“(2S,4S)-Sacubitril” is used in the synthesis of novel tracers for Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging .
Methods of Application
Two novel tracers, “[68Ga]Ga-SB03045” and “[68Ga]Ga-SB03058”, bearing a “(2S,4S)-4-fluoropyrrolidine-2-carbonitrile” or a “(4R)-thiazolidine-4-carbonitrile” pharmacophore, respectively, were synthesized . These were evaluated for their FAP-targeting capabilities using substrate-based in vitro binding assays, and in PET/CT imaging and ex vivo biodistribution studies in an HEK293T:hFAP tumor xenograft mouse model .
Results or Outcomes
The IC50 values of “natGa-SB03045” (1.59 ± 0.45 nM) and “natGa-SB03058” (0.68 ± 0.09 nM) were found to be lower than those of the clinically validated “natGa-FAPI-04” (4.11 ± 1.42 nM) . “[68Ga]Ga-SB03045” exhibited a tumor uptake comparable to that of “[68Ga]Ga-FAPI-04”, suggesting that the “(2S,4S)-4-fluoropyrrolidine-2-carbonitrile” scaffold holds potential as a promising pharmacophore for the design of FAP-targeted radioligands for cancer diagnosis and therapy .
3. Intermediate in Pharmaceutical and Organic Syntheses
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Organic Synthesis .
Summary of the Application
“(2S,4S)-Sacubitril” is used as an intermediate in pharmaceutical and organic syntheses .
Methods of Application
The specific methods of application are not provided in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
3. Intermediate in Pharmaceutical and Organic Syntheses
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Organic Synthesis .
Summary of the Application
“(2S,4S)-Sacubitril” is used as an intermediate in pharmaceutical and organic syntheses .
Methods of Application
The specific methods of application are not provided in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
properties
IUPAC Name |
4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-UWJYYQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127620 | |
Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Sacubitril | |
CAS RN |
149709-63-7 | |
Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149709-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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